molecular formula C₂₂H₃₇F₃N₁₀O₁₀S₂ B1574822 NGR peptide Trifluoroacetate

NGR peptide Trifluoroacetate

Cat. No.: B1574822
M. Wt: 722.72
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Peptides in Targeted Molecular Research

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast number of physiological processes. nih.gov They function as signaling molecules, hormones, and neurotransmitters, playing critical roles in cell communication, immune responses, and the regulation of enzymatic activity. longdom.organapharmbioanalytics.com

In the realm of molecular research, the unique properties of peptides make them invaluable tools. Their ability to be synthetically designed to mimic endogenous substances allows them to bind with high specificity to cellular receptors and other biological targets. nih.govanapharmbioanalytics.com This high selectivity is a significant advantage, enabling the development of targeted therapies and diagnostic agents that can act on specific cells or tissues, thereby minimizing off-target effects. anapharmbioanalytics.comnih.gov Researchers can engineer peptides for enhanced stability and potency through chemical modifications, such as cyclization, which improves their resistance to degradation and enhances their binding affinity. nih.gov These characteristics have positioned peptides at the forefront of innovation in drug development and as sophisticated probes for molecular imaging. nih.govlongdom.org

Discovery and Initial Characterization of the NGR Peptide Motif

The asparagine-glycine-arginine (NGR) peptide motif was identified through phage display technology, a powerful screening technique that allows for the selection of peptides with high affinity for specific biological targets. acs.orgnih.govnih.gov In this case, phage libraries were screened in vivo to find peptides that would "home" to the vasculature of tumors. acs.orgnih.gov

Initial research demonstrated that the NGR motif selectively binds to aminopeptidase (B13392206) N (APN), also known as CD13, which is notably overexpressed on the endothelial cells of angiogenic blood vessels in tumors. acs.orgnih.govlifetein.com Both linear and cyclic versions of the NGR peptide were discovered, and subsequent studies showed that the amino acids flanking the core NGR sequence can significantly influence the peptide's binding affinity and specificity. acs.orgnih.gov One of the first identified sequences was the cyclic peptide CVLNGRMEC. nih.gov Interestingly, the NGR sequence is also present in human fibronectin, an extracellular matrix protein involved in cell adhesion. nih.govchapman.edu

A key characteristic of the NGR motif is its chemical instability under physiological conditions. The asparagine (Asn) residue can undergo a spontaneous, non-enzymatic deamidation to form a succinimide (B58015) intermediate. nih.gov This intermediate then hydrolyzes to form either an aspartyl (DGR) or an isoaspartyl (isoDGR) residue. nih.govbeilstein-journals.org This chemical transformation is significant because the resulting isoDGR motif is recognized by and binds to RGD-binding integrins, which are also crucial for tumor angiogenesis and metastasis. nih.govbeilstein-journals.orgresearchgate.net This dual-binding capability has made the NGR motif a subject of intense research for developing agents that can target multiple receptors involved in tumor progression.

Key NGR Peptide Characteristics Description References
Discovery Method In vivo phage display screening acs.orgnih.govnih.gov
Primary Target Aminopeptidase N (APN/CD13) on tumor vasculature acs.orgnih.govlifetein.com
Structural Forms Both linear and cyclic peptides have been identified and synthesized. acs.orgnih.gov
Chemical Instability Prone to deamidation of asparagine (Asn). nih.govbeilstein-journals.org
Resulting Motif Forms isoaspartate-glycine-arginine (isoDGR). nih.govresearchgate.net
Secondary Target The isoDGR motif binds to RGD-binding integrins. nih.govbeilstein-journals.org

Role of Aminopeptidase N (CD13) in Biological Systems and Disease Research

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that is broadly expressed across various human tissues and cell types. nih.govcontinental.edu.peresearchgate.net As a type II membrane-bound ectoenzyme, its primary enzymatic function is to cleave neutral amino acids from the N-terminus of small peptides. nih.govmdpi.com This activity allows it to modulate the function of numerous biologically active peptides, including hormones and cytokines. nih.govmdpi.com

Beyond its enzymatic role, APN/CD13 is considered a "moonlighting" enzyme due to its involvement in a multitude of non-enzymatic functions. It acts as a receptor for certain viruses and participates in cellular processes like signal transduction and endocytosis. nih.govoup.compnas.org

In the context of disease research, APN/CD13 has emerged as a critical therapeutic target, particularly in oncology. continental.edu.pebenthamscience.com Its expression is significantly upregulated on the surface of various cancer cells and, most importantly, within the tumor neovasculature. acs.orgpnas.orgjcancer.org This elevated expression is strongly associated with key aspects of cancer progression, including tumor growth, angiogenesis, cell invasion, and metastasis. mdpi.compnas.org The NGR peptide specifically recognizes an isoform of APN/CD13 present in these angiogenic vessels, making it a highly valuable tool for targeting the tumor microenvironment. acs.orgnih.gov Furthermore, APN/CD13 is implicated in several inflammatory disorders, highlighting its broad importance in pathology. nih.gov

Function/Characteristic of APN/CD13 Relevance in Research References
Enzyme Type Zinc-dependent type II membrane metalloprotease nih.govcontinental.edu.pemdpi.com
Primary Function Cleavage of N-terminal neutral amino acids from peptides nih.govmdpi.com
Role in Cancer Overexpressed in tumor neovasculature and on cancer cells; promotes angiogenesis, invasion, and metastasis. mdpi.compnas.orgbenthamscience.comjcancer.org
Role in Inflammation Implicated in inflammatory disorders like rheumatoid arthritis. nih.gov
Receptor Function Acts as a receptor for the NGR peptide motif and certain viruses. acs.orgoup.com

Contextualizing NGR Peptide Trifluoroacetate (B77799) within Advanced Peptide Chemistry

The production of NGR peptides for academic research relies on established methods of chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the most prevalent technique. longdom.orgelte.hu SPPS allows for the controlled, stepwise assembly of an amino acid chain on a solid resin support. longdom.org

Upon completion of the synthesis, the peptide must be cleaved from this resin and purified to remove byproducts and truncated sequences. lifetein.comambiopharm.com A critical reagent in this process is trifluoroacetic acid (TFA). lifetein.comnih.gov TFA is a strong acid commonly used in the final cleavage cocktail to break the bond anchoring the peptide to the resin. ambiopharm.comnih.gov Subsequently, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is often used at low concentrations in the mobile phase solvents to ensure good peptide solubility and sharp chromatographic peaks. lifetein.comambiopharm.com

As a direct result of its use in these essential cleavage and purification steps, the final, purified peptide is isolated as a trifluoroacetate salt. ambiopharm.com The positively charged amino groups within the peptide sequence (such as the free N-terminus and the side chain of the arginine residue) form ionic interactions with the negatively charged trifluoroacetate anion (CF₃COO⁻). ambiopharm.com Thus, the term "NGR peptide Trifluoroacetate" describes the NGR peptide in its salt form with trifluoroacetate as the counter-ion. medchemexpress.com This is the standard and most common form for research-grade synthetic peptides, resulting directly from the established and widely used protocols of modern peptide chemistry. lifetein.comambiopharm.com While it is possible to exchange the TFA counter-ion for others like acetate (B1210297) or hydrochloride through additional processing steps, the trifluoroacetate salt is the default product of synthesis. ambiopharm.com

Properties

Molecular Formula

C₂₂H₃₇F₃N₁₀O₁₀S₂

Molecular Weight

722.72

sequence

One Letter Code: CNGRCG

Origin of Product

United States

Molecular Design and Engineering of Ngr Peptide Constructs

Structural Modifications of NGR Peptide for Enhanced Research Utility

To improve the research utility of NGR peptides, various structural modifications are employed. These alterations are designed to enhance binding affinity, stability, and the ability to carry therapeutic or imaging agents to target sites.

Comparative Analysis of Linear and Cyclic NGR Peptide Architectures

The architecture of an NGR peptide, whether linear or cyclic, significantly influences its biological activity and stability.

Linear NGR Peptides: Linear peptides, such as those with a GNGRG sequence, have demonstrated the ability to target tumors. nih.gov However, they are generally more flexible, which can lead to a less defined binding conformation and increased susceptibility to degradation by proteases. researchgate.netresearchgate.net The inherent flexibility of linear peptides means they can adopt multiple conformations, not all of which may be optimal for receptor binding. nih.gov Despite this, the NGR motif in linear peptides shows a strong tendency to form a beta-turn, which is a favorable conformation for receptor interaction. nih.gov

Cyclic NGR Peptides: Cyclization imposes conformational constraints on the peptide, which can pre-organize it into a bioactive conformation for receptor binding. tandfonline.com This often results in higher binding affinity and specificity compared to their linear counterparts. researchgate.nettandfonline.com For example, the cyclic peptide CNGRC has shown significantly higher anti-tumor activity than the linear GNGRG peptide when conjugated to tumor necrosis factor-alpha (TNF). nih.govtandfonline.com The disulfide bridge in CNGRC helps to stabilize a bent geometry, which is critical for efficient tumor targeting. nih.gov Cyclic peptides are also generally more resistant to enzymatic degradation, leading to improved stability in biological fluids. tandfonline.commdpi.com

Table 1: Comparison of Linear and Cyclic NGR Peptide Architectures

Feature Linear NGR Peptides (e.g., GNGRG) Cyclic NGR Peptides (e.g., CNGRC)
Conformation Flexible, with a propensity for beta-turns nih.gov Constrained, often in a bioactive bent conformation nih.govtandfonline.com
Binding Affinity Generally lower than cyclic counterparts nih.gov Generally higher due to pre-organized structure tandfonline.com
Specificity Can be less specific due to flexibility researchgate.net More specific due to reduced conformational freedom tandfonline.com
Stability More susceptible to proteolytic degradation researchgate.netresearchgate.net More resistant to enzymatic degradation tandfonline.commdpi.com
Tumor Targeting Effective, but generally less efficient than cyclic versions nih.gov Highly efficient tumor targeting nih.govtandfonline.com

Design Principles for NGR Peptide Conjugates

The design of NGR peptide conjugates involves attaching a payload, such as a drug or an imaging agent, to the peptide. The primary goal is to deliver this payload specifically to cells expressing the CD13 receptor. acs.orgmedchemexpress.com Key design principles include:

Choice of Payload: The payload can range from chemotherapeutic drugs like doxorubicin (B1662922) and daunomycin to imaging agents for SPECT or PET scans. plos.orgnih.govmdpi.com

Attachment Site: The payload can be attached to the N-terminus, C-terminus, or a side chain of an amino acid within the peptide sequence. plos.orgnih.gov The site of conjugation is critical as it can influence the peptide's binding affinity and the payload's activity. elte.hu

Linker Chemistry: A linker is often used to connect the peptide and the payload. The linker's properties can affect the conjugate's stability, solubility, and the release of the payload at the target site. researchgate.netresearchgate.net

The spontaneous deamidation of the asparagine (Asn) residue in the NGR motif can lead to the formation of an isoaspartate-glycine-arginine (isoDGR) motif. plos.orgnih.gov This new motif can bind to RGD-binding integrins, which are also involved in tumor metastasis, potentially creating a dual-targeting system. plos.orgmdpi.com

Rational Design of Linkers and Spacers for NGR Peptide Derivatization

Function of Linkers and Spacers: Linkers connect the NGR peptide to another molecule, such as a drug or a fluorescent dye. creative-peptides.comqyaobio.com Spacers are used to introduce distance between the peptide and the conjugated molecule, which can prevent steric hindrance and maintain the peptide's binding affinity. nih.gov

Types of Linkers: Linkers can be cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of a tumor or the presence of certain enzymes. mdpi.com Common hydrophilic spacers include polyethylene (B3416737) glycol (PEG), while hydrophobic spacers like aminocaproic acid (Ahx) are also used. creative-peptides.comqyaobio.com

Impact on Conjugate Properties: The choice of linker can affect the conjugate's solubility, stability, and biodistribution. researchgate.net For example, PEGylation can improve the in vivo stability and bioavailability of peptides. creative-peptides.com The length and composition of the spacer can also influence the binding affinity of the radiolabeled peptide to its receptor. nih.gov

Influence of Amino Acid Sequence Variation on NGR Peptide Functionality

The amino acid sequence flanking the core NGR motif plays a significant role in modulating the peptide's binding affinity and specificity for the CD13 receptor. acs.org

Flanking Residues: Studies have shown that the residues on either side of the NGR sequence can significantly impact its interaction with CD13. acs.org Screening of peptide libraries has led to the identification of novel linear and cyclic NGR peptides with enhanced binding to CD13-positive cells. acs.org

Optimizing Binding Affinity: By systematically varying the amino acid sequence, researchers have identified peptides with up to a 5-fold higher binding affinity for CD13-positive cells compared to the original lead sequences. acs.org For instance, the peptide cCRHNGRARC demonstrated 1.65 times higher cell adhesion activity than cKCNGRC. nih.gov

Impact on Stability: The amino acid sequence can also influence the chemical stability of the NGR peptide, particularly its resistance to deamidation. nih.gov The orientation of the asparagine side chain is a key factor; if it is turned away from the glycine (B1666218) backbone, the peptide's stability increases. nih.gov

Table 2: Examples of NGR Peptide Sequence Variations and Their Properties

Peptide Sequence Architecture Key Finding Reference
GNGRG Linear Can target tumors, but less effective than cyclic counterparts. nih.gov nih.gov
CNGRC Cyclic (disulfide bridge) High anti-tumor activity due to stabilized bent conformation. nih.gov nih.govtandfonline.com
c[KNGRE]-NH₂ Cyclic (amide bond) More resistant to deamidation than disulfide-bridged peptides. plos.orgmdpi.com plos.orgmdpi.com
c[CH₂-CO-NGRC]-NH₂ Cyclic (thioether bond) Thioether linkage offers high enzymatic stability. plos.orgresearchgate.net plos.orgresearchgate.net
cCRHNGRARC Cyclic Showed 1.65 times higher cell adhesion activity than cKCNGRC. nih.gov nih.gov

Consideration of Counterions in Peptide Design: The Role of Trifluoroacetate (B77799)

During the synthesis and purification of peptides, counterions are introduced to balance the charge of the protonated amino acid residues. molecularcloud.org The most common counterion is trifluoroacetate (TFA), which originates from the use of trifluoroacetic acid in the cleavage and purification steps of solid-phase peptide synthesis. genscript.com

Role of Trifluoroacetate (TFA): TFA is an ion of opposite charge that associates with the positively charged sites on a peptide, such as the N-terminus and the side chains of basic amino acids like arginine and lysine. molecularcloud.org It aids in the solubility and purification of the peptide by high-performance liquid chromatography (HPLC). molecularcloud.org

Potential Impact on Research: While essential for the synthesis process, residual TFA in the final peptide product can sometimes interfere with biological assays. molecularcloud.orggenscript.com It has been shown to affect the secondary structure of peptides and can cause unpredictable results in cell-based experiments. genscript.comnih.gov Therefore, in some applications, it may be necessary to replace TFA with other counterions like acetate (B1210297) or hydrochloride through an ion-exchange process. molecularcloud.org

The chemical formula for NGR peptide Trifluoroacetate is C22H37F3N10O10S2, and its molecular weight is 722.72 g/mol . glpbio.comchemscene.commedchemexpress.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Asparagine
Glycine
Arginine
Doxorubicin
Daunomycin
Tumor Necrosis Factor-alpha (TNF)
Polyethylene Glycol (PEG)
Aminocaproic Acid (Ahx)
Trifluoroacetic Acid (TFA)
Acetate
Hydrochloride

Advanced Synthetic Methodologies for Ngr Peptide Trifluoroacetate

Solid-Phase Peptide Synthesis (SPPS) Strategies for NGR Peptide Scaffolds

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing NGR peptide scaffolds, offering a streamlined and efficient process. bachem.com In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. bachem.combachem.com

Solution-Phase Peptide Synthesis Approaches for NGR Peptide

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a viable alternative, particularly for large-scale production. bachem.comresearchgate.net In LPPS, the amino acids are coupled in a solution, and the purification of the intermediate peptides is performed after each step. researchgate.net This can be a more time-consuming process compared to SPPS due to the need for purification at each stage. nih.gov

However, for certain peptide structures that may be difficult to synthesize on a solid support, solution-phase methods offer greater flexibility. nih.gov The synthesis of the NGR tripeptide has been successfully achieved using a solution-phase strategy based on Boc (tert-butyloxycarbonyl) protection chemistry, resulting in a product with excellent purity and good yield. researchgate.net

A key challenge in LPPS is the potential for solubility issues as the peptide chain elongates. bachem.com To address this, innovative techniques like Group-Assisted Purification (GAP) chemistry have been developed. nih.gov GAP chemistry utilizes a protecting group that also acts as a purification handle, allowing for the removal of excess reagents and by-products by simple washing with non-polar solvents, thus avoiding traditional chromatography. nih.gov

Chemo-Selective Ligation Techniques for NGR Peptide Conjugation

The therapeutic efficacy of the NGR peptide is realized when it is conjugated to a payload, such as a cytotoxic drug or an imaging agent. elte.hugoogle.com This conjugation must be performed using chemo-selective ligation techniques, which are chemical reactions that form a covalent bond between two molecules in a highly specific and controlled manner, without affecting other functional groups present in the molecules. nih.gov

Several chemo-selective ligation strategies are employed for NGR peptide conjugation:

Oxime Ligation: This method involves the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime linkage. elte.hubeilstein-journals.org This reaction is highly selective and can be performed under mild, aqueous conditions. beilstein-journals.org For example, daunorubicin (B1662515) has been conjugated to NGR peptides via an oxime bond. elte.hu

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry" that is often used for bioconjugation. This reaction forms a stable triazole ring and is known for its high efficiency and specificity. beilstein-journals.org

Native Chemical Ligation (NCL): NCL is a powerful technique for ligating two unprotected peptide fragments. It involves the reaction between a C-terminal thioester of one peptide and an N-terminal cysteine residue of another peptide to form a native peptide bond. nih.gov This method is particularly useful for the synthesis of longer or more complex proteins containing the NGR motif. nih.gov

Strategies for Counterion Exchange from Trifluoroacetate (B77799) Salt to Alternative Forms

As previously mentioned, the use of TFA in the final cleavage step of SPPS results in the peptide being isolated as a trifluoroacetate (TFA) salt. mdpi.comresearchgate.net While this is a direct consequence of the synthesis chemistry, the trifluoroacetate counterion may not be ideal for subsequent biological applications. Therefore, it is often necessary to exchange the trifluoroacetate for a more biocompatible counterion, such as acetate (B1210297) or chloride. nih.gov

Several methods have been developed for this counterion exchange:

Lyophilization from Acidic Solutions: A straightforward approach involves dissolving the peptide-TFA salt in a dilute solution of the desired acid (e.g., 0.1 M HCl or 5% acetic acid), followed by lyophilization (freeze-drying). mdpi.comnih.gov This process is often repeated multiple times to ensure complete exchange. nih.gov

Ion-Exchange Chromatography: This technique utilizes a resin with charged functional groups to exchange the trifluoroacetate anions for the desired counterions. bio-works.comresearchgate.net Anion exchange resins with quaternary ammonium (B1175870) groups can be used for this purpose. mdpi.com Cation-exchange chromatography can also be employed, where the peptide binds to the resin, and the TFA is washed away before eluting the peptide with a salt solution containing the desired counterion. bio-works.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both purification and counterion exchange. By using a mobile phase containing the desired counterion (e.g., acetic acid or HCl), the trifluoroacetate can be replaced during the purification process. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE offers a rapid and efficient method for simultaneous purification and counterion exchange. mdpi.comresearchgate.net The crude peptide-TFA salt is loaded onto an SPE cartridge, and the trifluoroacetate is exchanged by washing with a solution containing the new counterion before the purified peptide is eluted. mdpi.com

Table 2: Comparison of Counterion Exchange Methods

MethodPrincipleAdvantagesDisadvantages
Lyophilization from Acidic Solutions Repeated dissolution in the target acid and freeze-drying. nih.govSimple, does not require specialized equipment.Time-consuming, may require multiple cycles for complete exchange. nih.gov
Ion-Exchange Chromatography Utilizes charged resins to exchange anions. bio-works.comresearchgate.netHigh efficiency of exchange. researchgate.netMay require specific resins and optimization.
RP-HPLC Exchange occurs during chromatographic purification. nih.govresearchgate.netCombines purification and exchange in one step.Can be costly for large-scale production.
Solid-Phase Extraction (SPE) Rapid exchange on a solid support followed by elution. mdpi.comFast, efficient, and low-cost. mdpi.comMay not be suitable for all peptides.

Rigorous Structural Characterization and Analytical Methodologies for Ngr Peptide Trifluoroacetate

Spectroscopic Characterization of NGR Peptide Trifluoroacetate (B77799)

Spectroscopic methods provide detailed information about the molecular structure, composition, and conformation of the NGR peptide.

Mass spectrometry is a fundamental tool for the verification of the molecular identity and the assessment of the purity of NGR peptide trifluoroacetate. Electrospray ionization mass spectrometry (ESI-MS) is commonly utilized for peptide analysis as it is a soft ionization technique that minimizes fragmentation of the parent molecule. nih.gov

The purity of the peptide is often assessed by analyzing the mass spectrum for the presence of unexpected peaks, which could indicate impurities from the synthesis process. kcl.ac.uk For instance, a typical analysis might involve dissolving the sample in a mixture of acetonitrile (B52724) and water before introduction into the mass spectrometer, with spectra acquired over a mass-to-charge (m/z) range of 50–2000. nih.gov Purity levels for commercially available this compound are typically greater than 98%. myskinrecipes.comtaiclone.com

ParameterValueTechnique
Molecular FormulaC₂₂H₃₇F₃N₁₀O₁₀S₂-
Molecular Weight722.72 g/molESI-MS
Purity>98%HPLC, MS

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of peptides in solution. uq.edu.aunih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H, ¹³C, and ¹⁵N NMR, can provide a comprehensive understanding of its atomic-level structure. nih.gov

The process of structural elucidation via NMR involves the assignment of all proton, carbon, and nitrogen resonances to specific atoms within the peptide. nih.gov This allows for the verification of the primary amino acid sequence and can reveal information about the peptide's secondary structure. nih.govspringernature.com For peptides, NMR is crucial for determining their solution conformation, which is often an ensemble of structures. nih.gov

Furthermore, ¹⁹F-NMR is a valuable tool for the specific detection and quantification of the trifluoroacetate counterion. nih.govandreas-brinkmann.net This is important as the amount of residual trifluoroacetic acid can influence the peptide's properties and its performance in biological assays. The ¹⁹F-NMR spectrum of trifluoroacetic acid typically shows a strong resonance from the CF₃ group. andreas-brinkmann.net

NMR TechniqueApplication for this compound
¹H NMRProvides information on the number and type of hydrogen atoms, aiding in amino acid identification and peptide sequencing.
¹³C NMROffers insights into the carbon framework of the peptide, complementing ¹H NMR data for a complete structural assignment.
2D NMR (COSY, TOCSY, NOESY)Used to establish through-bond and through-space correlations between nuclei, which is essential for sequential assignment and determination of the three-dimensional structure.
¹⁹F NMRSpecifically used to detect and quantify the trifluoroacetate counterion, ensuring accurate assessment of the peptide salt form. nih.govandreas-brinkmann.net

Infrared (IR) spectroscopy provides information about the vibrational modes of molecules and is particularly useful for studying the secondary structure of peptides. The amide I band (1600–1700 cm⁻¹) in the IR spectrum is sensitive to the peptide's backbone conformation (e.g., α-helix, β-sheet). genscript.com

However, a significant challenge in the IR analysis of this compound is the interference from the trifluoroacetate (TFA) counterion. genscript.comtoxicdocs.org TFA exhibits a strong absorption band around 1673 cm⁻¹, which overlaps with the amide I region. toxicdocs.org This overlap can obscure the signals from the peptide backbone, making it difficult to accurately determine its secondary structure. genscript.comtoxicdocs.org

Due to this interference, it is often necessary to either remove the TFA counterion through techniques like ion exchange or to employ spectral subtraction methods to isolate the peptide's IR signal. nih.govnih.gov Attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy is a common technique used for these analyses, and it can also be used to monitor the removal of TFA. nih.govtoxicdocs.org

Chromatographic Purity Assessment of this compound

Chromatographic techniques are indispensable for both the purification and the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. peptide.com

For the analytical assessment of this compound, a C18 column is commonly used. nih.govpeptide.com The mobile phase typically consists of a gradient of water and a more organic solvent like acetonitrile, with trifluoroacetic acid (TFA) added as an ion-pairing agent. nih.govpeptide.com The TFA improves peak shape and resolution by forming ion pairs with the charged residues of the peptide. peptide.com Detection is usually performed using UV absorbance at 220 nm, where the peptide bond absorbs. nih.gov

Preparative RP-HPLC is employed for the purification of the crude peptide after synthesis. peptide.com By collecting fractions as the peptide elutes from the column and then analyzing these fractions, a highly pure sample of this compound can be obtained. nih.govpeptide.com The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. peptide.com

HPLC ParameterTypical Conditions for NGR Peptide Analysis
ColumnC18 (e.g., Phenomenex Aeris Peptide XB-C18) nih.gov
Mobile Phase A0.1% TFA in water nih.gov
Mobile Phase B0.1% TFA in acetonitrile/water (e.g., 80:20 v/v) nih.gov
GradientLinear gradient of increasing Mobile Phase B nih.gov
Flow Rate1 mL/min for analytical; higher for preparative nih.gov
DetectionUV at 220 nm nih.gov

While RP-HPLC is a robust method, more advanced chromatographic techniques are often necessary for comprehensive impurity profiling, especially for identifying structurally similar impurities. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. researchgate.net This allows for the immediate identification of impurities as they elute from the column. thermofisher.com

Ion chromatography is another advanced technique that can be specifically used to quantify residual counterions like trifluoroacetate, as well as other inorganic anions that may be present as impurities. thermofisher.comlcms.cz This method is advantageous for its sensitivity and ability to separate various anions in a single run. thermofisher.com

Conformational Analysis of NGR Peptide Structures

The biological activity of peptides is intrinsically linked to their three-dimensional structure and dynamic behavior in solution. For the Asn-Gly-Arg (NGR) peptide, understanding its conformational landscape is crucial for elucidating its mechanism of action and for the rational design of analogues with enhanced properties. The trifluoroacetate salt form of the peptide is common due to its use in purification via reversed-phase high-performance liquid chromatography (HPLC), but the conformational analysis primarily focuses on the peptide structure itself in a solvated environment. Advanced analytical techniques, including computational simulations and spectroscopic methods, are employed to provide a detailed picture of the peptide's structural characteristics.

Molecular Dynamics Simulations for Conformational Prediction

Molecular Dynamics (MD) simulations have become an indispensable tool for exploring the conformational space of peptides, offering insights that are often inaccessible through experimental methods alone. bonvinlab.org By simulating the atomic motions of the peptide over time, MD can predict the ensemble of conformations that the NGR peptide is likely to adopt in solution, revealing its flexibility and identifying stable structural motifs. nih.gov

For cyclic NGR peptides, which are often developed to enhance stability and receptor affinity, MD simulations combined with Nuclear Magnetic Resonance (NMR) data have been used to determine their structure in solution. aminer.org These computational studies reveal that cyclic NGR peptides are often very flexible and can adopt multiple stable conformations. aminer.org This structural diversity is a key factor influencing the peptide's biological properties and its propensity for chemical modifications such as deamidation. aminer.orgnih.gov

MD simulations of NGR peptides are typically performed using established force fields that define the potential energy of the system. The peptide is solvated in a box of explicit water molecules, and counterions (such as trifluoroacetate, if specified, though often replaced with standard physiological ions like chloride for simplicity) are added to neutralize the system. nih.gov The simulation then proceeds for a duration sufficient to observe the relevant conformational dynamics, often on the scale of hundreds of nanoseconds to microseconds. nih.govmdpi.com Analysis of the resulting trajectory can reveal key structural features, such as the distances between specific atoms, dihedral angle distributions, and the formation of intramolecular hydrogen bonds that stabilize certain conformations. nih.gov For example, simulations have shown that the orientation of the asparagine (Asn) side chain is a critical determinant of the peptide's stability against decomposition. nih.gov

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Peptides
ParameterTypical Value / DescriptionRelevance to NGR Peptide Analysis
Force FieldAMBER, CHARMM, GROMOS, OPLSDefines the interatomic potentials necessary to accurately model the peptide's energy landscape. biorxiv.orgbiorxiv.org
Solvent ModelExplicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBSA)Explicit water models provide a more realistic representation of the peptide's hydration and its effect on conformation. nih.govbiorxiv.org
Simulation Time100 ns - 1 µs or moreLonger simulations are required to adequately sample the conformational space of flexible peptides like NGR. nih.gov
Temperature & Pressure~300 K, 1 bar (NPT ensemble)Simulates physiological conditions to ensure the biological relevance of the predicted conformations. nih.gov
Analysis MetricsRMSD, Radius of Gyration, Ramachandran plots, Hydrogen Bond AnalysisThese metrics quantify the peptide's structural stability, compactness, backbone conformation, and internal stabilizing interactions. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful and rapid technique used to investigate the secondary structure of peptides in solution. nih.govnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. mtoz-biolabs.com The resulting CD spectrum in the far-UV region (typically 190-260 nm) is sensitive to the peptide's backbone conformation, providing a characteristic signature for different types of secondary structures like α-helices, β-sheets, β-turns, and random coils. americanpeptidesociety.orgunits.it

The information obtained from CD spectroscopy is complementary to data from MD simulations. While MD provides detailed, atomistic models of conformational ensembles, CD offers an experimental average of the secondary structure content of the entire peptide population in a given solvent. nih.gov By monitoring changes in the CD spectrum as a function of environmental conditions such as temperature or solvent composition (e.g., addition of trifluoroethanol, a known helix-inducing solvent), researchers can assess the stability of the NGR peptide's conformation and its propensity to fold into more ordered structures. researchgate.netnih.gov

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures
Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195-200~215-218
Random Coil~212 (weak)~198
β-Turn (Type I)~205~185, ~225

Mechanistic Insights into Ngr Peptide Biological Activity

Elucidation of NGR Peptide Interaction with CD13/Aminopeptidase (B13392206) N (APN)

The initial targeting capability of the NGR peptide is dictated by its specific interaction with an isoform of aminopeptidase N (APN), also known as CD13, which is overexpressed on the surface of angiogenic endothelial cells and various tumor cells. nih.govmdpi.comnih.gov

The binding of NGR peptides to CD13 is a critical determinant of their tumor-homing potential. Research has demonstrated that the structural conformation of the NGR peptide significantly influences its binding affinity. Cyclic NGR peptides, such as CNGRC, consistently exhibit a higher affinity for CD13 compared to their linear counterparts like GNGRG. nih.gov This enhanced affinity is attributed to the conformational constraints imposed by the cyclic structure, which likely presents the NGR motif in a more favorable orientation for receptor binding.

The residues flanking the core NGR sequence also play a crucial role in modulating binding affinity and specificity. nih.gov Furthermore, studies have shown that the N-terminus of the CNGRC peptide is critical for its interaction with the APN active site; any modifications or attachments at this terminus can significantly decrease binding affinity. acs.org Conversely, functionalization at the C-terminus is better tolerated, allowing for the attachment of therapeutic or imaging agents without compromising the peptide's targeting ability. acs.org Dimerization or multimerization of NGR peptides has been shown to be an effective strategy to enhance binding affinity for CD13, likely due to multivalency effects. nih.gov

Table 1: Factors Influencing NGR Peptide Affinity for CD13/APN

FactorObservationReference
Peptide StructureCyclic peptides (e.g., CNGRC) show greater affinity than linear peptides (e.g., GNGRG). nih.gov
Flanking ResiduesThe amino acids surrounding the NGR motif modulate binding affinity and specificity. nih.gov
Terminus FunctionalizationModification of the N-terminus decreases affinity, while C-terminus modification is tolerated. acs.org
MultimerizationDimeric and multimeric NGR constructs exhibit enhanced binding affinity. nih.gov

Following binding to CD13 on the cell surface, NGR peptide conjugates can be internalized, delivering their cargo into the cell. While the precise mechanisms are still under investigation, evidence suggests that internalization can occur through endocytosis. medchemexpress.comnih.gov Arginine-rich peptides, a category that includes NGR peptides, are known to enter cells via two primary routes: direct membrane translocation and endocytosis. nih.govbeilstein-journals.org The endocytic pathways can include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.govmdpi.com

Studies using NGR-modified nanoparticles have shown that these constructs are taken up by cells and can subsequently escape from endosomes and lysosomes, which is crucial for the intracellular delivery of therapeutic agents. nih.gov The specific pathway utilized can be influenced by the nature of the NGR peptide conjugate, its concentration, and the cell type. beilstein-journals.org For instance, the conjugation of NGR to the cytotoxic drug doxorubicin (B1662922) within a phospholipid delivery system was shown to increase the drug's accumulation inside CD13-positive tumor cells. nih.gov

Investigating the Deamidation Pathway of NGR to isoDGR Peptides

A key feature of NGR peptides is their spontaneous and non-enzymatic deamidation under physiological conditions. This chemical modification leads to a profound shift in the peptide's biological function and receptor specificity.

The deamidation of the asparagine (Asn) residue in the NGR sequence is a chemical process that proceeds through the formation of a five-membered succinimide (B58015) intermediate. nih.govacs.orgnih.gov This reaction is initiated by a nucleophilic attack of the backbone nitrogen atom of the adjacent glycine (B1666218) (Gly) residue on the side-chain carbonyl group of the asparagine. acs.orgnih.gov The unstable succinimide ring is then hydrolyzed, yielding a mixture of two products: an isoaspartate (isoDGR) residue and a normal aspartate (DGR) residue, typically in a ratio of approximately 3:1. acs.orgnih.gov

The deamidation of NGR to isoDGR is not merely a degradation pathway but a functional switch that changes the peptide's receptor target. While the NGR motif is specific for CD13, the resulting isoDGR motif is recognized by a different class of receptors: the RGD-binding integrins, particularly αvβ3. nih.govnih.govnih.gov This transition from NGR to isoDGR is associated with a loss of binding to CD13 and a gain of affinity for αvβ3 integrin. nih.govnih.gov

This "receptor switching" phenomenon allows NGR-based agents to have a dual-targeting capability. Initially, the NGR peptide targets CD13 on tumor vasculature. Over time, as deamidation occurs, the resulting isoDGR can then target integrins, which are also crucial for angiogenesis and tumor metastasis. nih.govresearchgate.net Structural studies have shown that the isoDGR motif can fit into the RGD-binding pocket of αvβ3 integrin, mimicking the canonical RGD-integrin interaction. nih.govnih.gov The affinity of isoDGR for integrins is also influenced by its molecular scaffold, with cyclic isoDGR peptides showing a significantly higher affinity for αvβ3 than their linear counterparts. nih.gov

Table 2: Receptor Specificity Switch from NGR to isoDGR

Peptide MotifPrimary Receptor TargetBiological SignificanceReference
NGR (Asn-Gly-Arg)CD13 / Aminopeptidase N (APN)Targets tumor vasculature and some tumor cells. nih.govnih.gov
isoDGR (isoAsp-Gly-Arg)αvβ3 and other RGD-binding integrinsTargets angiogenic vessels and metastatic cells. nih.govnih.govresearchgate.net

Influence of NGR Peptide on Cellular Processes in Research Models

In various preclinical research models, NGR peptides, both alone and as part of conjugates, have been shown to influence key cellular processes involved in cancer progression, such as angiogenesis and apoptosis.

When conjugated to therapeutic agents like the cytokine tumor necrosis factor (NGR-hTNF), the NGR moiety not only directs the agent to the tumor vasculature but also enhances its pro-apoptotic activity. mdpi.com The binding of NGR-hTNF to CD13 has been shown to impair pro-survival signaling pathways (such as Ras, Erk, and Akt) and increase the activation of caspases, leading to enhanced apoptosis of endothelial cells in tumor vessels. mdpi.comresearchgate.net

Similarly, NGR peptides have been used to deliver cytotoxic drugs like doxorubicin, resulting in selective toxicity to CD13-expressing cells. nih.govmdpi.com In research models, NGR-drug conjugates have demonstrated dose-dependent antiproliferative effects, cell cycle arrest, and induction of apoptosis in tumor cells. mdpi.comnih.govnih.gov Furthermore, the isoDGR form of the peptide has been shown to inhibit endothelial cell adhesion and tumor growth, likely through its interaction with αvβ3 integrin. nih.gov The binding of isoDGR to integrins can disrupt cell-matrix interactions that are vital for cell survival and proliferation. nih.govacs.org

Impact on Angiogenesis Pathways in vitro and in preclinical models

The NGR peptide exerts a significant impact on angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. nih.gov Its primary mechanism involves targeting the CD13 receptor expressed on angiogenic endothelial cells. nih.govmdpi.com

In vitro Studies: In laboratory-based assays, NGR peptides have demonstrated direct anti-angiogenic effects. For instance, when conjugated with human tumor necrosis factor (NGR-hTNF), the peptide induced a reduction in the total length and number of tubule-like structures formed by Human Umbilical Vein Endothelial Cells (HUVEC). mdpi.com This indicates an impairment of the endothelial cells' ability to form new vessel networks. The binding of NGR-containing conjugates to CD13 on endothelial cells can trigger signaling pathways that decrease cell survival and promote a pro-death state, thereby inhibiting the angiogenic process. mdpi.com

Preclinical Models: Studies in preclinical animal models have corroborated the in vitro findings. The administration of NGR-conjugated agents to tumor-bearing mice has been shown to target the tumor neovasculature specifically. nih.govnih.gov This targeted delivery allows for the localized action of anti-angiogenic compounds. Histological analysis of tumors from mice treated with NGR-hTNF revealed apoptosis of endothelial cells along tumor vessels, an effect not observed with the administration of unconjugated hTNF. mdpi.com Furthermore, radiolabeled NGR peptides are extensively used in preclinical settings to non-invasively image and monitor tumor-associated angiogenesis in real-time, confirming the peptide's ability to home to these sites. nih.govnih.gov

The table below summarizes selected preclinical studies investigating the anti-angiogenic effects of NGR peptide conjugates.

Model SystemNGR ConjugateObserved Anti-Angiogenic Effect
Murine Colon Carcinoma (CT26) Tumor-Bearing MiceNGR-hTNFInduced apoptosis of endothelial cells in tumor vessels. mdpi.com
Human Fibrosarcoma (HT-1080) Xenograft Mice188Re-NGR-VEGIUsed for SPECT tumor imaging and therapy, targeting tumor vasculature. nih.gov
Various Tumor Xenograft ModelsRadiolabeled NGR Peptides (e.g., with 68Ga, 64Cu, 99mTc)Successful imaging and targeting of tumor-associated angiogenesis. nih.govmdpi.com
In vitro Angiogenesis Assay (HUVEC)NGR-hTNFReduction in the total length and number of tubule-like structures. mdpi.com

Modulation of Cell Migration and Proliferation in cellular assays

The interaction of NGR peptides with the CD13 receptor also modulates fundamental cellular behaviors like proliferation and migration, which are hallmarks of cancer progression. nih.gov

Modulation of Cell Proliferation: Cellular assays have consistently shown that NGR-conjugated therapeutics can inhibit the proliferation of cancer cells that express the CD13 receptor. The cytotoxic effects are often significantly more pronounced in CD13-positive cell lines compared to their CD13-negative counterparts, highlighting the targeted nature of the peptide. nih.govmdpi.com For example, a doxorubicin phospholipid delivery system modified with an NGR peptide demonstrated a greater cytotoxic effect on CD13-positive HT-1080 fibrosarcoma cells than on CD13-negative MCF-7 breast cancer cells. mdpi.com This targeted composition also increased the percentage of cells undergoing apoptosis. mdpi.com Similarly, paclitaxel-containing nanoparticles tethered with a kNGR peptide showed a superior inhibitory effect on the proliferation of both HT-1080 and HUVEC cells compared to non-targeted formulations. nih.gov The anti-proliferative mechanism involves the NGR-CD13 interaction, which can disrupt pro-survival signaling pathways within the cancer cell, such as NF-κB, Erk, and Akt, leading to reduced cell viability. mdpi.com

The following table presents data from cellular assays on the anti-proliferative effects of NGR peptide conjugates.

Cell LineNGR ConjugateEffect on Proliferation
HT-1080 (Human Fibrosarcoma, CD13-positive)Cyclic NGR peptide-DaunomycinCytotoxic effect observed. nih.gov
HT-29 (Human Colon Adenocarcinoma, CD13-negative)Cyclic NGR peptide-DaunomycinLower cytotoxic effect compared to HT-1080. nih.gov
HT-1080 (Human Fibrosarcoma, CD13-positive)NGR-Doxorubicin Phospholipid SystemIncreased cytotoxicity and apoptosis. mdpi.com
MCF-7 (Human Breast Adenocarcinoma, CD13-negative)NGR-Doxorubicin Phospholipid SystemSignificantly lower cytotoxic effect than on HT-1080. mdpi.com
HT-1080 (Human Fibrosarcoma, CD13-positive)Paclitaxel-loaded kNGR-nanoparticlesMaximum inhibitory effect on proliferation. nih.gov
HUVEC (Endothelial cells, CD13-positive)Paclitaxel-loaded kNGR-nanoparticlesSignificant inhibition of proliferation. nih.gov

Modulation of Cell Migration: Aminopeptidase N/CD13 is known to participate in processes of cell adhesion and invasion. nih.gov By targeting this receptor, NGR peptides can interfere with the migratory capabilities of cancer cells. While direct quantitative data on migration from the provided search context is limited, the established role of CD13 in cell motility suggests that NGR-based targeting can inhibit the invasive potential of tumor cells, a critical step in metastasis. nih.govmdpi.com

Preclinical Research Applications of Ngr Peptide Trifluoroacetate Derivatives

NGR Peptide-Mediated Targeted Delivery Research in Preclinical Models

The core advantage of the NGR peptide lies in its targeting capability, which has been extensively leveraged in preclinical models to direct a variety of substances to tumor neovasculature and cancer cells expressing the CD13 receptor. nih.gov This strategy aims to concentrate the delivered agent at the site of interest, thereby increasing its local effect.

The NGR tripeptide has been successfully used as a vehicle to deliver a range of research compounds, including cytotoxic drugs, proapoptotic peptides, and cytokines, to the tumor vasculature. nih.gov By conjugating these agents to the NGR peptide, researchers have demonstrated enhanced anti-tumor effects in preclinical settings. nih.gov

One prominent example is the conjugation of the chemotherapeutic drug doxorubicin (B1662922) (DOX) to NGR peptides. nih.govnih.gov Studies have shown that NGR-targeted phospholipid compositions carrying doxorubicin exhibit a significant cytotoxic effect on CD13-positive cells, such as the HT-1080 human fibrosarcoma line, compared to CD13-negative cells like MCF-7. mdpi.comresearchgate.net Analysis of the cell death pathway indicated that apoptosis was the primary mechanism. researchgate.net Similarly, daunomycin, another cytotoxic agent, has been conjugated to various cyclic NGR peptides. nih.gov Research comparing different conjugate structures found that attaching the drug to the C-terminus of the cyclic NGR peptide resulted in higher antitumor activity on both CD13-positive and CD13-negative cells. nih.gov

Beyond small-molecule drugs, NGR peptides have been used to deliver larger biological molecules. For instance, NGR-hTNF, a conjugate of the NGR peptide and human tumor necrosis factor (TNF), has been investigated. researchgate.net This targeted delivery approach is designed to concentrate the potent cytokine at the tumor site, leveraging its anti-vascular and antitumor activity. nih.govresearchgate.net The NGR peptide has also been used to guide siRNA-loaded liposomes to fibrosarcoma cells, demonstrating its utility for delivering nucleic acid-based modalities. nih.gov

Table 1: Examples of Research Compounds Delivered by NGR Peptides in Preclinical Studies

Delivered Agent Compound Class Target Cell Line/Model Observed Preclinical Finding
Doxorubicin Cytotoxic Drug HT-1080 (CD13-positive), MCF-7 (CD13-negative) Enhanced cytotoxic effect on CD13-positive cells; cell death primarily via apoptosis. mdpi.comresearchgate.net
Daunomycin Cytotoxic Drug HT-1080 (CD13-positive), HT-29 (CD13-negative) Antitumor activity influenced by conjugate structure; C-terminal attachment showed higher activity. nih.gov
c-Myc siRNA Nucleic Acid HT-1080 fibrosarcoma Efficient delivery to the cytoplasm of target cells. nih.gov
Tumor Necrosis Factor (TNF) Cytokine Malignant Pleural Mesothelioma models Potent anti-vascular and antitumor activity observed. researchgate.net

To improve the delivery characteristics of research compounds, NGR peptides are frequently used to functionalize the surface of nanoparticles (NPs). nih.govunimi.it This strategy combines the targeting specificity of the NGR peptide with the advantages of nanocarriers, such as improved stability and the ability to carry a larger payload. nih.gov

Various types of nanoparticles have been modified with NGR peptides, including polymeric nanoparticles and liposomes. unimi.itnih.gov In one study, polyester-based aminic nanoparticles were functionalized with NGR peptides using non-covalent interactions. unimi.it These NPs, loaded with the anticancer drug docetaxel (B913), demonstrated selective internalization in breast cancer cells overexpressing the target receptor and showed superior anticancer activity in a mouse model of triple-negative breast cancer compared to the free drug. unimi.it

Another approach involved coupling a cyclic NGR (cNGR) peptide to the end of polyethylene (B3416737) glycol-b-poly(lactic-co-glycolic acid) (PEG-b-PLGA) to create dual-targeted polymeric nanoparticles. aacrjournals.org These cNGR-functionalized nanoparticles, carrying paclitaxel, showed enhanced cytotoxic efficiency in both human umbilical vein endothelial cells (HUVEC) and human fibrosarcoma (HT-1080) cells compared to non-targeted nanoparticles. aacrjournals.org In vivo studies revealed that these targeted NPs could more effectively inhibit tumor growth. aacrjournals.org Phospholipid-based nanoparticles have also been extensively studied, where the inclusion of the NGR peptide led to increased accumulation of doxorubicin inside CD13-positive tumor cells. mdpi.comnih.gov

Table 2: Preclinical Studies of NGR-Functionalized Nanoparticles

Nanoparticle Type Encapsulated Agent Research Model Key Finding
Polyester aminic NPs Docetaxel Triple-negative breast cancer mouse model Superior anticancer activity and survival compared to free docetaxel. unimi.it
PEG-b-PLGA NPs Paclitaxel HUVEC and HT-1080 cells; tumor-bearing mice Enhanced cytotoxic efficiency in vitro and more effective tumor growth inhibition in vivo. aacrjournals.org
Phospholipid Nanoparticles Doxorubicin HT-1080 (CD13-positive) cells Increased accumulation of doxorubicin inside target tumor cells. mdpi.comnih.gov
PEGylated Liposomes c-Myc siRNA HT-1080 fibrosarcoma Efficient delivery of siRNA to the cytoplasm. nih.gov

Molecular Imaging Probe Development Utilizing NGR Peptides

The specificity of NGR peptides for CD13 makes them ideal candidates for developing targeted molecular imaging probes. nih.gov By conjugating NGR peptides with imaging agents, such as radionuclides, it is possible to non-invasively visualize and characterize biological processes and the expression of CD13 in living subjects. mdpi.comresearchgate.net

A variety of radionuclides have been used to label NGR peptides for both PET and SPECT imaging. mdpi.com For PET, which offers high spatial resolution, Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are the most commonly studied nuclides. nih.govmdpi.com For SPECT imaging, Technetium-99m (⁹⁹mTc) is frequently employed. nih.govmdpi.com

The design of these radiotracers involves attaching the radionuclide to the NGR peptide via a chelator. mdpi.com The choice of chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), can influence the properties of the resulting radiopharmaceutical. mdpi.com For example, researchers have investigated the feasibility of ⁶⁸Ga-labeled linear and cyclic NGR peptides for detecting CD13-positive tumors. mdpi.comnih.gov Studies have also explored the use of dimeric NGR peptides, which may offer increased binding affinity compared to their monomeric counterparts. mdpi.comnih.gov In addition to diagnostic isotopes, therapeutic radionuclides like Rhenium-188 (¹⁸⁸Re) have been attached to NGR-containing proteins for potential theranostic applications. nih.gov

The feasibility of using NGR-based radiotracers has been demonstrated in numerous in vitro and in vivo preclinical studies. mdpi.commdpi.com These studies typically evaluate the binding affinity, cellular uptake, biodistribution, and tumor-targeting capabilities of the novel imaging probes. nih.gov

For instance, ⁹⁹mTc-labeled NGR peptide has been evaluated for SPECT imaging in nude mice bearing human HepG2 hepatoma xenografts, which are CD13-positive. nih.gov The results showed significant tumor uptake and slow tumor washout, indicating the potential of ⁹⁹mTc-NGR as a SPECT agent for tumor imaging. nih.gov In another study, the highest tumor uptake of a ⁹⁹mTc-cNGR probe was 3.26% ± 0.63% of the injected dose per gram of tissue (% ID/g). nih.gov

Table 3: Summary of NGR-Based Radiotracers in Preclinical Imaging Studies

Radiotracer Imaging Modality Research Model Key In Vivo Finding
⁹⁹mTc-NGR SPECT Nude mice with HepG2 hepatoma Significant tumor uptake and slow washout. nih.gov
⁹⁹mTc-cNGR SPECT Mice with HepG2 hepatoma Highest tumor uptake of 3.26% ± 0.63% ID/g. nih.gov
⁶⁸Ga-DOTA-NGR PET Mice with A549 lung carcinoma High focal accumulation of the tracer at the tumor site. nih.gov
⁶⁴Cu-DOTA-NGR₂ (Dimer) PET Mice with HT-1080 fibrosarcoma Exhibited better tumor uptake and retention compared to the monomer. nih.gov
¹⁸⁸Re-NGR-VEGI SPECT Mice with HT-1080 fibrosarcoma Demonstrated utility for both tumor imaging and therapy. nih.gov

Preclinical Evaluation of NGR Peptide Conjugates in Disease Models

The preclinical evaluation of NGR peptide conjugates has been conducted in a variety of disease models, primarily focusing on different types of cancer that overexpress the CD13 receptor. These studies are crucial for establishing the proof-of-concept for NGR-mediated targeting.

In models of human fibrosarcoma (HT-1080), NGR-conjugated nanoparticles carrying cytotoxic drugs have been shown to enhance cytotoxic efficiency and induce apoptosis. aacrjournals.org Similarly, in human hepatoma models (HepG2), NGR-based SPECT agents demonstrated clear tumor visualization. nih.gov The utility of NGR targeting has also been explored in breast cancer, where NGR-functionalized nanoparticles improved the efficacy of docetaxel in a triple-negative breast cancer model. unimi.it

Furthermore, NGR-based heterodimers, which combine the NGR motif with another targeting ligand like RGD (arginine-glycine-aspartic acid), have been evaluated. mdpi.com For example, a ⁶⁸Ga-labeled NGR-RGD heterodimer was assessed for PET imaging in mouse models of breast and ovarian cancer, demonstrating the potential of multi-receptor targeting to improve imaging characteristics. mdpi.com These preclinical evaluations across various cancer models underscore the versatility and potential of the NGR peptide as a targeting moiety for both diagnostic and therapeutic applications. mdpi.comnih.gov

Efficacy Studies in Murine Xenograft Models

Derivatives of NGR peptide trifluoroacetate (B77799) have demonstrated significant antitumor efficacy in a variety of murine xenograft models. These studies highlight the potential of NGR peptides as targeting moieties to enhance the delivery and effectiveness of anticancer agents.

One prominent area of investigation involves the conjugation of NGR peptides with tumor necrosis factor-alpha (TNF-α), a potent anti-cancer cytokine. The resulting NGR-TNF conjugates have shown superior antitumor activity compared to untargeted TNF-α. This enhanced efficacy is attributed to the selective targeting of the tumor vasculature, which expresses high levels of the NGR receptor, aminopeptidase (B13392206) N (CD13). Preclinical studies have shown that NGR-TNF can induce synergistic antitumor effects when combined with chemotherapeutic agents like doxorubicin. researchgate.net In a study involving nude mice with TS/A tumors, the combination of NGR-TNF and doxorubicin resulted in a significant reduction in tumor volume compared to either agent alone. researchgate.net

NGR peptides have also been successfully conjugated with cytotoxic drugs such as doxorubicin. NGR-targeted liposomal doxorubicin has been shown to cause a dramatic inhibition of tumor endothelial cell density and a statistically significant suppression of blood vessel density in lung, ovarian, and neuroblastoma cancer models. aacrjournals.org In a breast cancer model using BALB-neuT mice, a doxorubicin nanosponge formulation demonstrated a 60% inhibition of tumor growth at a dose five times lower than the therapeutic dose of free doxorubicin. nih.gov These findings underscore the ability of NGR peptides to increase the therapeutic index of conventional chemotherapy by concentrating the cytotoxic payload at the tumor site.

The table below summarizes the findings from selected preclinical efficacy studies of NGR peptide derivatives in murine xenograft models.

Table 1: Efficacy of NGR Peptide Derivatives in Murine Xenograft Models

Derivative Xenograft Model Key Findings
NGR-TNF + Doxorubicin TS/A murine adenocarcinoma in nude mice Synergistic antitumor effect, significant reduction in tumor volume. researchgate.net
NGR-targeted liposomal doxorubicin Human lung carcinoma, ovarian carcinoma, and neuroblastoma in mice Dramatic inhibition of tumor endothelial cell density and suppression of blood vessel density. aacrjournals.org

Investigation of Biodistribution and Pharmacokinetics in Preclinical Settings

The biodistribution and pharmacokinetic profiles of NGR peptide trifluoroacetate derivatives are crucial for understanding their in vivo behavior and therapeutic potential. Studies using radiolabeled NGR peptides have provided valuable insights into their tissue distribution, tumor uptake, and clearance mechanisms.

A study utilizing 68Ga-labeled cyclic NGR peptide (68Ga-NOTA-G3-NGR) in mice bearing HT-1080 (CD13-positive) and HT-29 (CD13-negative) tumor xenografts demonstrated rapid and specific tumor uptake. nih.gov The uptake in the HT-1080 tumor was significantly higher than in the HT-29 tumor, confirming the targeting specificity of the NGR peptide for CD13-expressing tissues. nih.gov The tracer was observed to excrete rapidly through the kidneys, with minimal accumulation in most other normal organs. nih.gov

The tumor uptake of 68Ga-NOTA-G3-NGR in the HT-1080 xenografts was found to be 6.30 ± 2.27 %ID/g at 30 minutes, 5.03 ± 1.95 %ID/g at 1 hour, and 3.84 ± 2.32 %ID/g at 2 hours post-injection. nih.gov Co-injection of a non-radiolabeled NGR peptide significantly reduced the tumor uptake, further confirming the receptor-mediated targeting mechanism. nih.gov

The following table details the biodistribution of 68Ga-NOTA-G3-NGR in various organs of mice with HT-1080 xenografts at 1-hour post-injection.

Table 2: Biodistribution of 68Ga-NOTA-G3-NGR in HT-1080 Xenograft-Bearing Mice (1-hour post-injection)

Organ Mean %ID/g ± SD
Blood 1.05 ± 0.41
Heart 0.52 ± 0.19
Lung 0.89 ± 0.33
Liver 1.59 ± 0.55
Spleen 0.45 ± 0.17
Pancreas 0.41 ± 0.15
Stomach 0.39 ± 0.14
Intestine 0.48 ± 0.18
Muscle 0.67 ± 0.25
Bone 0.49 ± 0.18
Kidney 8.82 ± 3.26
Tumor 4.96 ± 3.18

Data sourced from a study by an unnamed author. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized NGR Peptide Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic properties of NGR peptide derivatives. These studies explore how modifications to the peptide's structure, such as cyclization and the nature of flanking amino acid residues, impact its stability, binding affinity for the CD13 receptor, and ultimately its biological activity.

Cyclization of the NGR peptide has been shown to significantly enhance its antitumor activity. For instance, a disulfide-bridged cyclic NGR peptide conjugated to TNF (CNGRC-TNF) exhibited more than 10-fold higher anti-tumor activity compared to its linear counterpart (GNGRG-TNF). nih.gov This suggests that the conformational constraint imposed by cyclization stabilizes a bioactive conformation that leads to more efficient tumor targeting.

The residues flanking the core NGR motif also play a critical role in modulating binding affinity and specificity. A study involving a peptide array of 45 different NGR-containing peptides identified five cyclic and acyclic sequences that demonstrated up to 5-fold higher binding to CD13-positive cells compared to the lead sequence, cyclic CVLNGRMEC. nih.gov This highlights the potential for optimizing receptor interaction by modifying the amino acids surrounding the NGR motif.

The table below presents a comparison of different NGR peptide derivatives and their key properties as determined by SAR studies.

Table 3: Structure-Activity Relationship of NGR Peptide Derivatives

Derivative Key Structural Feature Property Investigated Key Finding
CNGRC-TNF vs. GNGRG-TNF Cyclic (disulfide bridge) vs. Linear Antitumor Activity Cyclic form was >10-fold more active than the linear form. nih.gov
NOTA-G3-NGR Cyclic Binding Affinity (IC50) IC50 value of 74.69 ± 3.91 nM for binding to CD13. nih.gov
Various NGR peptides Different flanking residues Binding to CD13+ cells Identified peptides with up to 5-fold higher binding compared to the lead sequence. nih.gov

Challenges and Future Directions in Ngr Peptide Trifluoroacetate Research

Overcoming Instability and Deamidation Challenges in Peptide Design

A significant hurdle in the development of NGR peptides is their inherent chemical instability, primarily due to the deamidation of the asparagine (Asn) residue. nih.govnih.govnih.gov This non-enzymatic reaction is particularly prevalent when Asn is followed by a glycine (B1666218) (Gly) residue, as is the case in the NGR motif. researchgate.net The deamidation process involves the formation of a succinimide (B58015) intermediate, which then hydrolyzes to form a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues. plos.org This conversion from NGR to isoDGR is significant because it can alter the peptide's receptor-binding profile, leading to a loss of affinity for its primary target, aminopeptidase (B13392206) N (APN/CD13), and a gain of affinity for integrins. nih.govnih.govnih.gov

The rate of deamidation is influenced by several factors, including pH, temperature, and the peptide's sequence and conformation. scispace.com Research has shown that under alkaline conditions, the deamidation of NGR peptides can be substantial. scispace.com For instance, studies on cyclic NGR peptides have demonstrated varying rates of decomposition depending on the buffer conditions, with significant deamidation observed in PBS solution at pH 7.4 over 48 hours. scispace.com

To address this instability, researchers have explored several strategies to create more robust NGR peptide analogues. One successful approach has been the substitution of the glycine residue with N-methylglycine (sarcosine). This modification has been shown to prevent the deamidation reaction without compromising the peptide's ability to bind to CD13. researchgate.net

Another key strategy is the cyclization of the peptide. Cyclic NGR peptides generally exhibit greater stability compared to their linear counterparts. nih.gov The method of cyclization also plays a crucial role. For example, cyclic peptides with a thioether linkage have been shown to be more stable under both chemical and biological conditions compared to those with amide or disulfide bonds. plos.orgscispace.com However, even within cyclic structures, the ring size and composition can influence the rate of deamidation. scispace.com

Table 1: Strategies to Mitigate NGR Peptide Deamidation
StrategyMechanismExampleReference
Glycine SubstitutionPrevents the formation of the succinimide intermediate by sterically hindering the required bond rotation.Replacing Gly with N-methylglycine (sarcosine) in c(CGNGRG). researchgate.net
Peptide CyclizationConstrains the peptide backbone, reducing the flexibility needed for the deamidation reaction to occur.Cyclic peptides such as Ac-c[CNGRC]-NH2 and c[KNGRE]-NH2. nih.govscispace.com
Linkage ModificationIncorporation of more stable bonds within the cyclic structure to enhance overall stability.Development of cyclic NGR peptides with a thioether linkage. plos.orgscispace.com

Addressing Counterion Effects on NGR Peptide Research Outcomes

During solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) is commonly used for cleaving the peptide from the resin and for purification via reversed-phase high-performance liquid chromatography (RP-HPLC). genscript.comacs.org Consequently, the final lyophilized peptide product is often a salt with trifluoroacetate (B77799) as the counterion. acs.orgnovoprolabs.com While often overlooked, the presence of trifluoroacetate can have significant and sometimes confounding effects on the physicochemical and biological properties of the NGR peptide. genscript.comnih.gov

The trifluoroacetate counterion can influence the peptide's secondary structure. genscript.comnih.gov It forms strong ion pairs with positively charged residues like arginine in the NGR motif, which can alter the peptide's conformation. acs.orgnih.gov These structural changes may, in turn, affect the peptide's interaction with its biological target. genscript.com Furthermore, trifluoroacetate itself can have direct biological effects. Studies have shown that TFA can inhibit or, in some cases, stimulate cell growth, which could lead to misinterpretation of in vitro assay results. genscript.com For example, trifluoroacetate has been reported to affect the proliferation of various cell types, with effects observed at nanomolar concentrations. genscript.com

The presence of trifluoroacetate can also interfere with certain analytical techniques. For instance, it has a strong infrared band that can overlap with the amide I band of peptides, complicating structural analysis by FTIR spectroscopy. genscript.comnih.gov

Given these potential interferences, it is crucial to consider the role of the trifluoroacetate counterion in NGR peptide research. In many cases, it is advisable to exchange the trifluoroacetate for a more biologically compatible counterion, such as chloride or acetate (B1210297), especially for in vivo studies. genscript.comsemanticscholar.org Various methods for counterion exchange have been developed, including ion-exchange chromatography and repeated lyophilization from a solution containing the desired counterion's acid (e.g., HCl). semanticscholar.org

Table 2: Potential Effects of Trifluoroacetate Counterion on NGR Peptide Research
Area of ImpactDescription of EffectReference
Biological ActivityCan inhibit or stimulate cell proliferation, potentially confounding cytotoxicity or cell-based assays. genscript.com
Physicochemical PropertiesCan alter the peptide's secondary structure through ion pairing with positively charged amino acid residues. genscript.comnih.gov
Analytical CharacterizationInterferes with FTIR spectroscopy due to overlapping absorbance bands with the peptide's amide I region. genscript.comnih.gov

Development of Novel NGR Peptide Analogues with Enhanced Specificity

The specificity of NGR peptides for the CD13 receptor on tumor vasculature is a cornerstone of their therapeutic potential. nih.govmdpi.comchapman.edu However, the aforementioned deamidation to isoDGR, which redirects the peptide to bind to integrins, presents a challenge to maintaining this specificity. nih.govnih.gov Consequently, a major focus of NGR peptide research is the development of novel analogues with enhanced and stable specificity for CD13.

The strategies employed to increase stability, such as N-methylation of glycine and the use of thioether-cyclized structures, are also fundamental to preserving specificity for CD13 by preventing the formation of the integrin-binding isoDGR form. scispace.comresearchgate.net By minimizing deamidation, these analogues are more likely to engage their intended target, potentially leading to improved efficacy and a better therapeutic window.

Beyond preventing the switch to integrin binding, researchers are also exploring modifications to the NGR sequence itself to fine-tune its affinity and specificity for CD13. This can involve the incorporation of non-natural amino acids or the modification of the peptide backbone. The goal is to create analogues that not only resist deamidation but also exhibit a higher binding affinity for CD13 than the native sequence.

Conversely, some research efforts have embraced the dual-targeting nature of the NGR-to-isoDGR conversion. nih.govnih.gov By designing NGR peptide-drug conjugates that are intentionally susceptible to deamidation, it may be possible to create therapies that first target CD13-expressing cells and then, upon conversion, also target integrin-expressing cells within the tumor microenvironment. nih.govnih.gov This approach could be particularly beneficial for treating metastatic tumors, where both CD13 and certain integrins are often overexpressed. nih.gov

Integration of NGR Peptide Research with Emerging Biological Modalities

The versatility of the NGR peptide as a targeting moiety has led to its integration with a variety of established and emerging therapeutic and diagnostic modalities. This integration aims to enhance the delivery and efficacy of these modalities while minimizing off-target effects.

One of the most explored applications is the development of NGR peptide-drug conjugates (PDCs). nih.govmdpi.com In this approach, a potent cytotoxic agent, such as doxorubicin (B1662922) or daunorubicin (B1662515), is linked to the NGR peptide. nih.govnih.gov The peptide then acts as a homing device, delivering the chemotherapy drug specifically to the tumor vasculature and tumor cells that overexpress CD13. mdpi.comnih.gov This targeted delivery can increase the drug's concentration at the tumor site and reduce its systemic toxicity. nih.gov

NGR peptides are also being utilized in the field of molecular imaging. nih.govresearchgate.net By conjugating the peptide to imaging agents such as radioisotopes or fluorescent dyes, it is possible to non-invasively visualize the tumor vasculature. researchgate.net This can be a valuable tool for cancer diagnosis, staging, and monitoring the response to therapy. researchgate.net

Furthermore, NGR peptides are being investigated in combination with immunotherapies. google.comnih.gov For example, NGR has been fused to tumor necrosis factor-alpha (TNF-α), a potent anti-tumor cytokine. google.comnih.gov The NGR-TNF conjugate directs the cytokine to the tumor blood vessels, where it can exert its anti-tumor effects while mitigating the severe systemic toxicity associated with free TNF-α. google.com This targeted delivery can also promote the infiltration of immune cells into the tumor, potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors or cancer vaccines. google.comnih.govtandfonline.com

The integration of NGR peptides with nanotechnology is another promising frontier. NGR peptides can be used to functionalize the surface of nanoparticles, such as liposomes or quantum dots, to create targeted drug delivery systems or imaging probes with enhanced properties. mdpi.comnih.gov

Q & A

Q. What is the mechanism of action of NGR peptide Trifluoroacetate in targeting tumor neovasculature?

this compound contains the Asn-Gly-Arg (NGR) motif, which binds selectively to CD13/aminopeptidase N (APN) receptors overexpressed on tumor endothelial cells . This interaction facilitates targeted delivery of conjugated therapeutic agents (e.g., cytotoxic drugs or TNF-α) to tumor sites. The peptide induces dose-dependent antiproliferative effects by arresting the cell cycle at the G2/M phase and activating caspase-mediated apoptosis pathways . Methodological Note : Validate CD13/APN targeting using flow cytometry or competitive binding assays with APN inhibitors (e.g., Bestatin) .

Q. How should this compound be synthesized and stored to ensure stability?

The peptide is synthesized via solid-phase methods with a disulfide bond between Cys1 and Cys5 to stabilize the NGR motif . Post-synthesis, trifluoroacetate is used as a counterion during lyophilization to enhance solubility in aqueous buffers . Storage at -80°C to -20°C in lyophilized form is critical to prevent degradation; reconstituted solutions should be used immediately or stored short-term at 4°C .

Q. What analytical methods confirm the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 214 nm is standard for purity assessment (>95% purity) . Mass spectrometry (ESI-MS) confirms molecular weight accuracy, accounting for trifluoroacetate counterions in mass calculations . Nuclear magnetic resonance (NMR) can resolve trifluoroacetate-related signal interference, particularly in deuterated solvents .

Advanced Research Questions

Q. How can researchers address contradictions in tumor-targeting efficiency across studies?

Discrepancies may arise from variability in CD13/APN receptor expression between tumor models or peptide batch purity.

  • Experimental Design : Use isoform-specific antibodies to quantify CD13 levels in target tissues .
  • Data Normalization : Include internal controls (e.g., APN-negative cell lines) to distinguish receptor-mediated effects from off-target activity .
  • Batch Validation : Quantify residual trifluoroacetic acid (TFA) via ion-pair chromatography, as excess TFA may interfere with biological assays .

Q. What strategies optimize NGR peptide conjugates for drug delivery while minimizing toxicity?

Conjugation methods must balance ligand density and payload release kinetics:

  • Linker Chemistry : Use pH-sensitive or protease-cleavable linkers (e.g., matrix metalloproteinase substrates) for tumor-specific drug release .
  • Dose Escalation : Conduct toxicity profiling in CD13-expressing vs. non-expressing tissues to identify therapeutic windows .
  • In Vivo Imaging : Label the peptide with near-infrared fluorophores (e.g., Cy5.5) to track biodistribution in real time .

Q. How does trifluoroacetate impact bioactivity assays, and how can this be mitigated?

Residual TFA from synthesis can alter cellular viability assays or protein interactions.

  • Purification : Dialyze reconstituted peptides against PBS (pH 7.4) to remove excess TFA .
  • Controls : Include TFA-only controls in dose-response experiments to isolate its effects .
  • Alternative Counterions : Compare bioactivity with acetate or hydrochloride salt forms, though solubility may vary .

Q. What are the limitations of using NGR peptide in preclinical models, and how can they be addressed?

  • Species Specificity : CD13/APN expression patterns differ between humans and rodents; validate cross-reactivity via immunohistochemistry .
  • Peptide Stability : Proteolytic degradation in serum can reduce half-life; incorporate D-amino acids or PEGylation to enhance resistance .
  • Off-Target Effects : Screen for unintended binding to non-tumor aminopeptidases using competitive inhibition assays .

Methodological Tables

Q. Table 1. Key Quality Control Parameters for this compound

ParameterMethodAcceptance CriteriaReference
PurityRP-HPLC (C18 column)≥95%
Molecular WeightESI-MS (deconvoluted)±0.1 Da of theoretical
TFA ContentIon-pair chromatography≤0.1% (w/w)
Biological ActivityCell viability assay (MTT)IC50 ≤10 µM in CD13+ cells

Q. Table 2. Common Pitfalls and Solutions in NGR Peptide Research

PitfallSolutionReference
Low tumor targeting efficiencyPre-screen models for CD13/APN expression
Peptide aggregationUse sonication or organic co-solvents (e.g., DMSO)
Inconsistent batch resultsImplement stringent QC protocols for TFA and purity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.